molecular formula C4H3N5 B14759603 Tetrazolo[1,5-b]pyridazine CAS No. 274-89-5

Tetrazolo[1,5-b]pyridazine

Cat. No.: B14759603
CAS No.: 274-89-5
M. Wt: 121.10 g/mol
InChI Key: LWFUGGGWLUMXQZ-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest due to its unique structure and versatile applications. This compound is characterized by a fused ring system consisting of a tetrazole ring and a pyridazine ring. Its high nitrogen content and stability make it a promising candidate for various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tetrazolo[1,5-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s high nitrogen content allows it to form stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. For example, its derivatives have been shown to inhibit the activity of certain kinases, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Tetrazolo[1,5-b]pyridazine can be compared with other nitrogen-rich heterocycles such as:

Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical and physical properties.

Properties

CAS No.

274-89-5

Molecular Formula

C4H3N5

Molecular Weight

121.10 g/mol

IUPAC Name

tetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C4H3N5/c1-2-4-6-7-8-9(4)5-3-1/h1-3H

InChI Key

LWFUGGGWLUMXQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2N=C1

Origin of Product

United States

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